Secoxyloganin

Beschreibung

This compound has been reported in Calycophyllum spruceanum, Picconia excelsa, and other organisms with data available.

from Guettarda playpoda

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-3-7-8(4-11(19)20)9(15(24)25-2)6-26-16(7)28-17-14(23)13(22)12(21)10(5-18)27-17/h3,6-8,10,12-14,16-18,21-23H,1,4-5H2,2H3,(H,19,20)/t7-,8+,10-,12-,13+,14-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLSOVRLZHTATK-PEYNGXJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C(C1CC(=O)O)C=C)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CC(=O)O)C=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90974342 | |

| Record name | [3-Ethenyl-2-(hexopyranosyloxy)-5-(methoxycarbonyl)-3,4-dihydro-2H-pyran-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58822-47-2 | |

| Record name | Secoxyloganin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58822-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Secoxyloganin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058822472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [3-Ethenyl-2-(hexopyranosyloxy)-5-(methoxycarbonyl)-3,4-dihydro-2H-pyran-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SECOXYLOGANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65J8K23L9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Molecular Architecture and Bioactivity of Secoxyloganin: A Technical Guide

For Immediate Release

Shanghai, China – December 16, 2025 – Secoxyloganin, a secoiridoid glycoside found in various medicinal plants, is garnering significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is a complex natural product with the systematic IUPAC name 2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetic acid.[1][2] Its molecular formula is C₁₇H₂₄O₁₁ and it has a molecular weight of 404.37 g/mol .[3][4]

Key Identifiers:

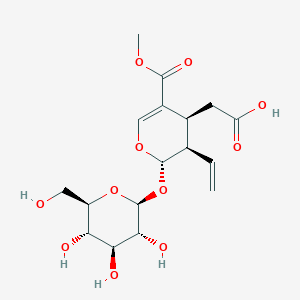

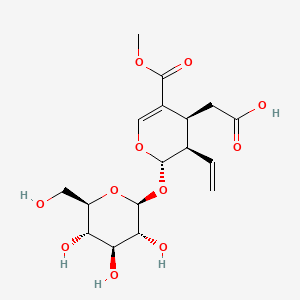

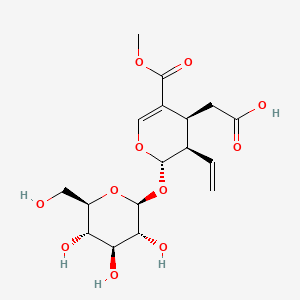

Below is a 2D representation of the chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the available quantitative data for this compound is presented in the tables below, providing a valuable resource for its characterization and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄O₁₁ | [3][4] |

| Molecular Weight | 404.37 g/mol | [3][4] |

| Predicted Boiling Point | 649.5 ± 55.0 °C | [1] |

| Predicted Density | 1.49 ± 0.1 g/cm³ | [1] |

| Solubility in DMSO | ≥ 80 mg/mL (197.83 mM) | [5] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points | Source |

| LC-MS | Precursor Ion [M+FA-H]⁻: 449.13 m/z | [1] |

| Major Fragment Ions: 371.0965, 403.1283, 165.0541, 179.0556, 223.0591 m/z | [1] | |

| ¹H NMR (CD₃OD) | A table of ¹H NMR spectral data is available in the cited literature. | [2] |

| ¹³C NMR (CD₃OD) | A table of ¹³C NMR spectral data is available in the cited literature. | [2] |

Biological Activity and Mechanism of Action

This compound has demonstrated a range of biological activities, with its anti-inflammatory and cytotoxic properties being of particular interest.

Table 3: Reported Biological Activities of this compound

| Activity | Assay Details | Result | Source |

| Cytotoxicity | Human dermal fibroblasts | IC₅₀ = 78.1 µM | [6] |

| Antitrypanosomal | Trypanosoma cruzi (trypomastigote forms) | IC₅₀ = 74.2 µg/mL | |

| Anti-inflammatory | Carrageenan-induced paw edema in mice | Reduction in edema | [6] |

| Antioxidant | DPPH radical scavenging assay | Significant activity | [6] |

While the precise molecular mechanisms underlying this compound's bioactivities are still under investigation, its biosynthetic origin provides some clues. This compound is derived from the methylerythritol phosphate (MEP) pathway and is formed from loganin through the catalytic action of the enzyme secologanin synthase. This places it within the intricate network of secoiridoid biosynthesis, which gives rise to numerous bioactive compounds.

Biosynthetic origin of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific findings. This section outlines key methodologies related to the study of this compound.

Total Synthesis of this compound Aglucone (Protected Form)

A multi-step synthesis has been developed to produce a protected form of the this compound aglucone. The key steps involve:

-

Starting Material: The synthesis commences with cyclopentadiene, which is converted to 5-norbornen-2-one.

-

Formation of Cyclopentenone Intermediate: The norbornenone is then transformed into a monosubstituted cyclopentenone derivative.

-

Vinyl Group Introduction: A vinyl substituent is introduced via a cuprate addition reaction. The resulting enolate is trapped as a silyl enol ether.

-

Final Protected Aglucone: The silyl enol ether is further processed to yield the final product with the complete 10-carbon framework and correct stereochemistry, with all functional groups differentially protected.

For detailed reaction conditions and characterization data, refer to the original publication.

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

The anti-inflammatory effects of this compound can be evaluated in vivo using the carrageenan-induced paw edema model in mice.

-

Animal Model: Swiss mice are typically used for this assay.

-

Treatment: Animals are orally administered with this compound at various doses (e.g., 3, 30, and 100 mg/kg). A control group receives the vehicle.

-

Induction of Inflammation: One hour after treatment, a 1% solution of carrageenan is injected into the subplantar region of the right hind paw.

-

Measurement of Edema: Paw volume is measured using a plethysmometer at specified time points (e.g., 2 and 4 hours) after carrageenan injection.

-

Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the paw volume of the treated groups with the control group.

Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant potential of this compound can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.

-

Reagents: A solution of DPPH in methanol is prepared.

-

Sample Preparation: this compound is dissolved in a suitable solvent to prepare various concentrations.

-

Reaction: The this compound solutions are mixed with the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance of the sample compared to a control. The IC₅₀ value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

General experimental workflow for this compound.

This technical guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in various disease models.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C17H24O11 | CID 162868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Iridoids, Phenolic Compounds and Antioxidant Activity of Edible Honeysuckle Berries (Lonicera caerulea var. kamtschatica Sevast.) [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

Secoxyloganin: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secoxyloganin, a secoiridoid glycoside, is a naturally occurring bioactive compound found in a variety of plant species. As a derivative of secologanin, it is a key intermediate in the biosynthesis of numerous indole alkaloids, which are of significant interest in the pharmaceutical industry for their diverse therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound, its occurrence in different plant tissues, and detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, this guide illustrates the biosynthetic pathway of this compound and potential signaling pathways associated with its biological activities.

Natural Sources and Occurrence of this compound

This compound has been identified and isolated from several plant families, with a notable presence in the Caprifoliaceae, Rubiaceae, and Loganiaceae families. The concentration of this compound can vary significantly depending on the plant species, the specific tissue, and the developmental stage of the plant.

Table 1: Plant Sources and Reported Concentrations of this compound

| Plant Family | Species | Plant Part(s) | Reported Concentration | Citation(s) |

| Caprifoliaceae | Lonicera japonica (Japanese Honeysuckle) | Leaves | 21.8 mg/g | [1] |

| Caprifoliaceae | Lonicera caerulea var. kamtschatica (Honeysuckle Berry) | Berries | 0.88 - 13.30 mg/100 g (fresh weight) | [1] |

| Rubiaceae | Calycophyllum spruceanum | Wood Bark | Presence confirmed, quantitative data not available | [2] |

| Loganiaceae | Desfontainia spinosa | Leaves | Presence confirmed, quantitative data not available | [1] |

| Oleaceae | Picconia excelsa | Not specified | Presence confirmed, quantitative data not available | [2] |

Biosynthesis of this compound

This compound is biosynthetically derived from its immediate precursor, secologanin. The formation of this compound involves an oxidation step, which can be catalyzed by certain isoforms of the enzyme secologanin synthase. The entire biosynthetic pathway originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the methylerythritol phosphate (MEP) pathway. These precursors are then used to form geranyl pyrophosphate (GPP), the starting point for the synthesis of monoterpenoids, including this compound.

Experimental Protocols

Extraction and Isolation of this compound from Lonicera japonica

The following is a generalized protocol for the extraction and isolation of this compound from the leaves of Lonicera japonica, based on common phytochemical practices for secoiridoid glycosides.

-

Sample Preparation: Freshly collected leaves of Lonicera japonica are air-dried in the shade and then ground into a fine powder.

-

Extraction:

-

The powdered plant material is macerated with 80% methanol at a 1:10 (w/v) ratio.

-

The mixture is subjected to ultrasonication for 90 minutes to enhance extraction efficiency.[3]

-

This extraction process is repeated three times to ensure maximum yield.[3]

-

The methanolic extracts are combined and filtered.

-

-

Solvent Evaporation: The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions (e.g., n-butanol).

-

Chromatographic Purification: The enriched fraction is subjected to column chromatography over silica gel or a reversed-phase C18 stationary phase.

-

A gradient elution system, for instance, starting with chloroform and gradually increasing the polarity with methanol, is employed.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Fractions containing this compound are pooled and further purified by preparative HPLC to yield the pure compound.

-

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

The following HPLC-DAD method is suitable for the simultaneous quantification of this compound and other compounds in Lonicera japonica extracts.[3]

Table 2: HPLC-DAD Parameters for this compound Quantification

| Parameter | Specification |

| Instrumentation | HPLC system with Diode Array Detector (DAD) |

| Column | Luna C18 (5 μm, 4.6 mm × 150 mm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient Elution | 0-15 min, 10% B15-25 min, 10-30% B25-35 min, 30-50% B35-50 min, 50% B |

| Flow Rate | 1 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 205 nm |

| Injection Volume | 10 μL |

Sample Preparation for HPLC:

-

A known amount of the dried extract is dissolved in HPLC-grade acetonitrile to a final concentration of 20 mg/mL.[3]

-

The solution is filtered through a 0.45 μm membrane filter prior to injection into the HPLC system.[3]

Standard Preparation:

-

A stock solution of this compound standard is prepared in methanol.

-

A series of working standard solutions are prepared by serial dilution of the stock solution to create a calibration curve.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive structural elucidation of isolated this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, typically methanol-d4 (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6), in a standard 5 mm NMR tube.

-

1D NMR Spectra:

-

¹H NMR: Provides information on the number, type, and connectivity of protons in the molecule.

-

¹³C NMR: Shows the number and chemical environment of the carbon atoms.

-

-

2D NMR Spectra:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to establish connectivities between adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assembling the molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

Potential Signaling Pathways and Biological Activities

While the specific molecular signaling pathways of this compound are not yet fully elucidated, its reported biological activities, such as antioxidant and anti-inflammatory effects, suggest potential interactions with key cellular signaling cascades. Based on the activities of structurally related secoiridoids and other natural products, the following pathways are of interest for future investigation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural compounds with anti-inflammatory properties exert their effects by inhibiting this pathway.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a master regulator of cellular energy homeostasis and has been implicated in antioxidant responses.

Conclusion

This compound is a promising natural product with a documented presence in several medicinal plants. This guide has provided a comprehensive overview of its natural sources, biosynthesis, and detailed methodologies for its analysis. The provided experimental protocols for extraction, isolation, and quantification offer a solid foundation for researchers. While the precise molecular mechanisms underlying the bioactivities of this compound are still under investigation, the potential modulation of key signaling pathways like NF-κB and AMPK warrants further exploration. Continued research into this compound may unveil novel therapeutic applications in the future.

References

The Biosynthesis of Secoxyloganin in Lonicera japonica: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lonicera japonica, commonly known as Japanese honeysuckle, is a plant with a long history of use in traditional medicine, largely owing to its rich and diverse phytochemical profile. Among its bioactive constituents, secoiridoids play a crucial role in the plant's defense mechanisms and contribute significantly to its therapeutic properties. Secoxyloganin, a prominent secoiridoid, is a key intermediate in the biosynthesis of various complex indole alkaloids. A thorough understanding of its biosynthetic pathway is paramount for the metabolic engineering of high-value pharmaceuticals and for ensuring the quality and consistency of herbal medicinal products derived from this plant. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound in Lonicera japonica, detailing the enzymatic steps, key intermediates, and comprehensive experimental methodologies.

The Core Biosynthetic Pathway: From Geranyl Diphosphate to this compound

The biosynthesis of this compound commences with the universal monoterpene precursor, geranyl diphosphate (GPP), which is produced via the methylerythritol phosphate (MEP) pathway. The subsequent conversion of GPP to this compound involves a series of enzymatic reactions that have been primarily elucidated through studies on Lonicera japonica cell cultures and related species.[1]

The key enzymatic steps leading to secologanin, the immediate precursor of this compound, are as follows:

-

Glucosylation of 7-Deoxyloganetic Acid: The pathway proceeds with the glucosylation of 7-deoxyloganetic acid at the 1-O position to form 7-deoxyloganic acid. This reaction is catalyzed by the enzyme 7-deoxyloganetic acid 1-O-glucosyltransferase (7-DLGT) .[1]

-

Hydroxylation of 7-Deoxyloganin: Subsequently, 7-deoxyloganin undergoes hydroxylation at the C-7 position to yield loganin. This critical step is catalyzed by the cytochrome P450 enzyme, 7-deoxyloganin 7-hydroxylase (DL7H) .[1][2]

-

Oxidative Cleavage of Loganin: The cyclopentane ring of loganin is then oxidatively cleaved to form secologanin. This reaction is catalyzed by another cytochrome P450 enzyme, secologanin synthase (SLS) .[1][3]

-

Conversion to this compound: Secologanin synthase (SLS) has been shown to not only catalyze the formation of secologanin from loganin but also the subsequent oxidation of secologanin to this compound.[4]

The following diagram illustrates the biosynthetic pathway of this compound in Lonicera japonica.

Quantitative Data

The efficiency and regulation of the this compound biosynthetic pathway are governed by the kinetic properties of its enzymes and the cellular concentrations of its intermediates. The following tables summarize key quantitative data from various studies.

| Enzyme | Substrate | Km (µM) | Reference |

| 7-Deoxyloganin 7-hydroxylase (DL7H) | 7-Deoxyloganin | 170 | [2] |

| 7-Deoxyloganin 7-hydroxylase (DL7H) | NADPH | 18 | [2] |

| Compound | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |

| This compound | 1.11 - 3.18 | 3.33 - 9.54 | [5] |

| Loganin | 1.11 - 3.18 | 3.33 - 9.54 | [5] |

| Sweroside | 0.10 - 0.23 | 0.69 - 3.56 | [6] |

| This compound | 0.10 - 0.23 | 0.69 - 3.56 | [6] |

Note: Quantitative data for all intermediates and enzyme kinetics are not consistently available in the literature. Concentrations can vary significantly based on the plant's developmental stage, tissue type, and environmental conditions.

Experimental Protocols

The elucidation of the this compound pathway has been achieved through a combination of molecular biology, biochemistry, and analytical chemistry techniques. This section provides detailed methodologies for key experiments.

Microsomal Protein Extraction from Lonicera japonica Cell Culture

This protocol is adapted for the extraction of microsomal fractions containing membrane-bound enzymes like cytochrome P450s (DL7H and SLS).[1]

Materials:

-

Lonicera japonica cell suspension culture

-

Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 10% (v/v) glycerol, 1 mM PMSF, 1x protease inhibitor cocktail

-

Liquid nitrogen

-

Mortar and pestle

-

Ultracentrifuge

Procedure:

-

Harvest cultured cells by filtration and wash with distilled water.

-

Freeze the cells in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Resuspend the cell powder in ice-cold extraction buffer.

-

Homogenize the suspension on ice.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to remove cell debris and nuclei.

-

Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

-

Discard the supernatant and resuspend the microsomal pellet in a minimal volume of extraction buffer.

-

Determine the protein concentration using a Bradford assay.

Enzyme Assay for 7-Deoxyloganin 7-Hydroxylase (DL7H)

This assay measures the conversion of 7-deoxyloganin to loganin by the cytochrome P450 enzyme in the microsomal fraction.[1]

Materials:

-

Microsomal protein extract from Lonicera japonica

-

7-Deoxyloganin (substrate)

-

NADPH

-

Reaction Buffer: 100 mM potassium phosphate buffer (pH 7.4)

-

Quenching solution: Acetonitrile

-

HPLC system with a C18 column

Procedure:

-

Prepare a reaction mixture containing the microsomal protein extract and reaction buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 7-deoxyloganin and NADPH.

-

Incubate at 37°C with gentle agitation for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge at high speed to precipitate proteins.

-

Analyze the supernatant by HPLC to quantify the amount of loganin produced.

HPLC-DAD Method for Quantitative Analysis of Iridoids

This method is suitable for the simultaneous quantification of various iridoids, including this compound, in Lonicera japonica extracts.[5][6]

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

Solvent A: 0.1% Formic acid or 0.4% acetic acid in Water

-

Solvent B: Acetonitrile

Gradient Elution: A typical gradient would start with a low percentage of Solvent B (e.g., 10%), gradually increasing to a higher percentage over 20-40 minutes to elute compounds with increasing hydrophobicity.

Detection: Monitor at 245 nm for simultaneous detection of phenolic acids, iridoids, and flavonoids.[6]

Quantification: Prepare standard curves for each iridoid of interest using certified reference standards. Calculate the concentration of each iridoid in the samples based on the peak area and the standard curve.

Gene Cloning from Lonicera japonica

This protocol provides a general workflow for cloning a biosynthetic gene, such as LjG10H, a gene involved in the upstream part of the pathway.[7]

Procedure:

-

RNA Extraction: Extract total RNA from the desired tissue of Lonicera japonica (e.g., flowers, leaves) using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

-

PCR Amplification: Based on the genomic sequencing data of Lonicera japonica, design specific primers for the target gene. Perform PCR amplification using the synthesized cDNA as a template. A typical PCR protocol would be:

-

Initial denaturation at 95°C for 3 minutes.

-

34 cycles of:

-

Denaturation at 95°C for 30 seconds.

-

Annealing at 58°C for 30 seconds.

-

Extension at 72°C for 1.5 minutes.

-

-

Final extension at 72°C for 5 minutes.

-

-

Gel Electrophoresis and Purification: Analyze the PCR products on an agarose gel to confirm the size of the amplified fragment. Purify the desired DNA fragment from the gel using a gel recovery kit.

-

Ligation and Transformation: Ligate the purified PCR product into a suitable cloning vector (e.g., pET vector for expression). Transform the ligation product into competent E. coli cells.

-

Screening and Sequencing: Select transformed bacterial colonies and screen for the presence of the insert by colony PCR or restriction digestion. Confirm the sequence of the cloned gene by DNA sequencing.

Conclusion and Future Perspectives

The biosynthesis of this compound in Lonicera japonica is a multi-step enzymatic process that is fundamental to the production of a wide array of bioactive compounds. While the core pathway leading to its precursor, secologanin, is relatively well-established, further research is needed to fully characterize the kinetics and regulation of all the enzymes involved. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore this important biosynthetic pathway. Future work should focus on the definitive characterization of the enzyme responsible for the final conversion of secologanin to this compound and a more comprehensive quantitative analysis of all pathway intermediates. Such advancements will provide a clearer picture of the metabolic flux and regulatory control points, ultimately enabling the development of novel strategies for the enhanced production of valuable plant-derived natural products.

References

- 1. benchchem.com [benchchem.com]

- 2. 7-Deoxyloganin 7-hydroxylase in Lonicera japonica cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. e-nps.or.kr [e-nps.or.kr]

- 6. Simultaneous quantification of seven bioactive components in Caulis Lonicerae Japonicae by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cloning and functional verification of Geraniol-10-Hydroxylase gene in Lonicera japonica [PeerJ] [peerj.com]

Physical and chemical properties of Secoxyloganin.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secoxyloganin is a secoiridoid glycoside found in various medicinal plants, most notably in the flower buds and leaves of Lonicera japonica (Japanese honeysuckle).[1] This document provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its known biological activities and associated signaling pathways. The information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a white to light yellow crystalline solid or powder.[] Its core structure consists of a secoiridoid aglycone linked to a glucose molecule.

Structural and General Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₄O₁₁ | [3][4][5] |

| Molecular Weight | 404.37 g/mol | [3][4][5] |

| IUPAC Name | 2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetic acid | [3] |

| CAS Number | 58822-47-2 | |

| Appearance | Crystalline solid or powder | [] |

| Purity | >98% (commercially available) | [] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [] |

Solubility

This compound exhibits solubility in a range of organic solvents and aqueous solutions, as detailed in Table 2.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 5 mg/mL | |

| Dimethyl sulfoxide (DMSO) | 5 mg/mL | |

| Ethanol | 10 mg/mL | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL |

Spectral Data

The spectral characteristics of this compound are crucial for its identification and characterization.

| Spectral Data | Value | Reference |

| UV (λmax) | 232 nm | |

| Mass Spectrometry | Precursor ion [M-H]⁻ at m/z 403.125 | [3] |

| ¹H NMR | Data not explicitly available in searched public resources. | |

| ¹³C NMR | Data not explicitly available in searched public resources. |

Experimental Protocols

Isolation and Purification of this compound from Lonicera japonica

This protocol describes a general method for the extraction and chromatographic separation of this compound from the flower buds of Lonicera japonica.

Workflow for this compound Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Plant Material Preparation: Dried flower buds of Lonicera japonica are ground into a fine powder.[6]

-

Extraction: The powdered plant material is subjected to ultrasonication with 80% methanol for 90 minutes. This process is repeated three times to ensure exhaustive extraction.[6]

-

Concentration: The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.[6]

-

Chromatographic Fractionation: The crude extract is then subjected to chromatographic fractionation. This can be achieved using various techniques, such as column chromatography over silica gel or other suitable stationary phases, with a gradient elution system of solvents like n-butanol, formic acid, and water.

-

High-Performance Liquid Chromatography (HPLC) Purification: Fractions enriched with this compound are further purified using preparative HPLC on a C18 column to yield the pure compound.

Analysis of this compound by UPLC-MS/MS

This protocol provides a sensitive and selective method for the quantification of this compound in various matrices.

Workflow for UPLC-MS/MS Analysis of this compound

Caption: Workflow for the UPLC-MS/MS analysis of this compound.

Methodology:

-

Sample Preparation (from Plant Material):

-

Accurately weigh the dried, powdered plant material.

-

Add a suitable extraction solvent (e.g., 70% methanol).

-

Perform ultrasonic extraction.

-

Centrifuge to pellet solid debris.

-

Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.

-

-

UPLC System:

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

-

Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

-

Flow Rate: As optimized for the specific column and system.

-

Injection Volume: Typically 1-5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the transition from the precursor ion (m/z 403.1) to specific product ions.

-

Biological Activities and Signaling Pathways

This compound has been reported to possess several biological activities, including anti-allergic and antibacterial effects.

Anti-allergic Activity

This compound has demonstrated anti-allergic properties by preventing the decrease in tail vein blood flow in a hen egg white lysozyme-sensitized mouse model, which is indicative of an anti-inflammatory effect in allergic reactions. The proposed mechanism involves the stabilization of mast cells.

Proposed Anti-allergic Signaling Pathway of this compound

Caption: Proposed mechanism of anti-allergic action of this compound.

The binding of allergens to IgE receptors on the surface of mast cells triggers a signaling cascade that leads to degranulation and the release of inflammatory mediators such as histamine and nitric oxide. This compound is proposed to stabilize the mast cell membrane, thereby inhibiting degranulation and the subsequent release of these mediators, which in turn reduces the inflammatory response associated with allergic reactions.

Antibacterial Activity

This compound has been shown to be active against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. While the precise mechanism has not been fully elucidated for this compound, a common mechanism for plant-derived antimicrobial compounds involves the disruption of the bacterial cell membrane.

Proposed Antibacterial Mechanism of this compound

Caption: Proposed mechanism of antibacterial action of this compound.

It is hypothesized that this compound interacts with the bacterial cell membrane, leading to a loss of integrity. This disruption results in the leakage of essential intracellular components, ultimately causing bacterial cell death.

Conclusion

This compound is a promising natural product with well-defined physicochemical properties and significant biological activities. The experimental protocols outlined in this guide provide a framework for its isolation, purification, and analytical quantification. Further research is warranted to fully elucidate the specific molecular mechanisms underlying its anti-allergic and antibacterial effects, which could pave the way for its development as a therapeutic agent. The lack of publicly available, detailed NMR spectral data remains a gap in the complete characterization of this compound and should be a focus of future research.

References

An In-depth Technical Guide to the Core Differences Between Secoxyloganin and Secologanin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secoxyloganin and Secologanin are closely related secoiridoid monoterpenes that play crucial roles in the biosynthesis of numerous biologically active compounds, including terpenoid indole alkaloids. Despite their structural similarity, a key functional group difference imparts distinct chemical properties and biological activities. This technical guide provides a comprehensive comparison of this compound and Secologanin, detailing their chemical structures, physicochemical properties, biosynthetic relationship, and divergent biological functions. The information is supplemented with quantitative data, detailed experimental protocols, and visual diagrams of their biosynthetic pathway to facilitate a deeper understanding for research and drug development applications.

Core Chemical and Physicochemical Differences

The primary distinction between this compound and Secologanin lies in the oxidation state of the C11 carbon. Secologanin possesses an aldehyde functional group at this position, whereas in this compound, this has been further oxidized to a carboxylic acid. This seemingly minor change has significant implications for their chemical reactivity and biological interactions.

Chemical Structures

| Compound | Chemical Structure |

| Secologanin |  |

| This compound |  |

Physicochemical Properties

A summary of the key physicochemical properties of Secologanin and this compound is presented in the table below. The presence of the carboxylic acid in this compound results in a higher molecular weight and polarity compared to the aldehyde group in Secologanin.

| Property | Secologanin | This compound |

| Molecular Formula | C₁₇H₂₄O₁₀[1] | C₁₇H₂₄O₁₁[2][3] |

| Molecular Weight | 388.37 g/mol [1] | 404.37 g/mol [2][3] |

| IUPAC Name | Methyl (1S,6S,7R)-6-ethenyl-7-(2-oxoethyl)-1-(β-D-glucopyranosyloxy)-1,6,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | 2-[(4S,5R,6S)-5-ethenyl-6-(β-D-glucopyranosyloxy)-3-(methoxycarbonyl)-5,6-dihydro-4H-pyran-4-yl]acetic acid |

| CAS Number | 19351-63-4[1] | 58822-47-2[2] |

| Appearance | Powder | Powder[3] |

| Solubility | Soluble in water and methanol. | Soluble in DMSO, ethanol, and PBS (pH 7.2). |

Spectroscopic Data

Biosynthetic Relationship

Secologanin is a pivotal intermediate in the biosynthesis of a vast array of terpenoid indole alkaloids.[4] It is formed from loganin through the action of the enzyme secologanin synthase, a cytochrome P450-dependent monooxygenase.[1][5] Interestingly, secologanin synthase has been shown to further oxidize secologanin to this compound.[1] This indicates a direct biosynthetic link between the two compounds, with this compound being a downstream product of Secologanin.

Comparative Biological Activities

The structural difference between Secologanin and this compound leads to distinct biological activity profiles.

Quantitative Biological Data

| Compound | Bioactivity | Assay | Model | Result | Reference |

| Secologanin | Neuroprotection | In vivo epilepsy model | Pilocarpine-induced seizures in rats | Effective at 10 & 20 mg/kg | [6] |

| This compound | Antitumor | Cytotoxicity assay | Human breast cancer cells (MDA-MB-231) | IC₅₀: 6.5 µM | [6] |

| Anti-trypanosomal | In vitro activity | Trypanosoma cruzi | IC₅₀: 74.2 µg/mL | [3] | |

| Antibacterial | Disk diffusion assay | E. coli and S. aureus | Active at 2 mg/disc | ||

| Anti-allergic | In vivo model | Hen egg white lysozyme-sensitized mice | Prevents decrease in tail vein blood flow at 10 mg/ml |

Overview of Biological Roles

Secologanin: The primary role of secologanin in many organisms is as a crucial precursor in the biosynthesis of a wide range of biologically active alkaloids. However, studies have also indicated its intrinsic therapeutic potential, particularly in the area of neuroprotection. Research has shown that secologanin can protect against neuronal damage in an animal model of epilepsy.[6] The proposed mechanism involves the modulation of neurotransmitter levels and the mitigation of oxidative stress in the brain.[6]

This compound: In contrast, this compound has demonstrated a broader range of direct biological activities. It has been reported to possess hepato-protective, antibacterial, and anti-allergic properties.[2] Furthermore, it has shown cytotoxic activity against certain cancer cell lines, suggesting potential as an antitumor agent.[6] Its anti-inflammatory potential is also an area of active investigation.

Experimental Protocols

Extraction and Quantification of Secologanin and this compound by HPLC-DAD

This protocol is adapted for the simultaneous quantification of Secologanin and this compound in plant extracts, such as from Lonicera japonica.[7]

Materials:

-

Dried plant material (e.g., Lonicera japonica flowers)

-

80% Methanol

-

HPLC-grade acetonitrile

-

0.1% Trifluoroacetic acid (TFA) in water

-

Luna C18 column (5µm, 4.6mm × 150mm)

-

HPLC-DAD system

Procedure:

-

Extraction:

-

Subject 100 g of dried plant material to ultrasonication with 80% methanol for 90 minutes. Repeat this step three times.

-

Combine the extracts and concentrate under reduced pressure to obtain a powdered extract.

-

Dissolve the extract in HPLC-grade acetonitrile to a concentration of 20 mg/mL.

-

Filter the sample through a 0.45µm membrane filter before HPLC analysis.

-

-

HPLC Analysis:

-

Column: Luna C18 (5µm, 4.6mm × 150mm)

-

Column Temperature: 25°C

-

Mobile Phase:

-

A: 0.1% TFA in water

-

B: Acetonitrile

-

-

Gradient Elution:

-

0–15 min: 10% B

-

15–25 min: 10–30% B

-

25–35 min: 30–50% B

-

35–50 min: 50% B

-

-

Flow Rate: 1 mL/min

-

Injection Volume: 10 µL

-

Detection: DAD at 205, 254, 280, and 330 nm. This compound and Secologanin can be monitored at an appropriate wavelength based on their UV spectra.

-

Enzymatic Synthesis of Secologanin from Loganin using Secologanin Synthase

This protocol describes a general method for the in vitro enzymatic conversion of loganin to secologanin using microsomal preparations containing secologanin synthase.[1]

Materials:

-

Microsomal fraction from a source expressing secologanin synthase (e.g., cell suspension cultures of Lonicera japonica)

-

Loganin

-

NADPH

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

Procedure:

-

Prepare a reaction mixture containing the microsomal protein, loganin, and NADPH in the assay buffer.

-

Initiate the reaction and incubate at an optimal temperature (e.g., 30°C) for a defined period.

-

Terminate the reaction, for example, by adding an organic solvent like ethyl acetate.

-

Extract the product, secologanin, with the organic solvent.

-

Analyze the extracted product by a suitable analytical method, such as HPLC or LC-MS, to confirm the formation of secologanin.

Signaling Pathways

While the direct and detailed signaling pathways for both this compound and Secologanin are still under active investigation, preliminary evidence and studies on related compounds suggest their involvement in key cellular signaling cascades, particularly those related to inflammation and oxidative stress.

Potential Involvement in NF-κB and Nrf2 Signaling

Iridoid glycosides as a class are known to modulate inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) pathway.[6] It is plausible that this compound, with its reported anti-inflammatory and antioxidant properties, may exert its effects through the inhibition of the NF-κB signaling cascade. This could involve preventing the phosphorylation and subsequent degradation of IκB, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB and reducing the expression of pro-inflammatory genes.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. Some phytochemicals are known to activate this pathway, leading to the expression of a battery of antioxidant and cytoprotective genes. Given the neuroprotective effects of Secologanin are attributed in part to the amelioration of oxidative stress, it is hypothesized that it may activate the Nrf2 pathway.

The following diagrams illustrate the hypothetical involvement of this compound and Secologanin in these pathways.

Conclusion

This compound and Secologanin, while biosynthetically linked and structurally similar, represent distinct chemical entities with divergent biological activities. The presence of a carboxylic acid in this compound versus an aldehyde in Secologanin is the defining feature that dictates their respective physicochemical properties and therapeutic potential. Secologanin's primary role as a biosynthetic precursor is complemented by its neuroprotective effects, whereas this compound exhibits a wider array of direct biological actions, including antitumor and anti-inflammatory activities. A thorough understanding of these core differences is essential for researchers and drug development professionals seeking to harness the therapeutic potential of these and related secoiridoid compounds. Further research is warranted to fully elucidate their mechanisms of action and to explore their full potential in various disease models.

References

- 1. Characterization of a second secologanin synthase isoform producing both secologanin and this compound allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]

- 4. --Secologanin - Explore the Science & Experts | ideXlab [idexlab.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. e-nps.or.kr [e-nps.or.kr]

Biological Activities of Secoxyloganin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secoxyloganin, a secoiridoid glycoside found in various medicinal plants, has garnered significant attention within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the multifaceted pharmacological effects of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, antibacterial, and anti-allergic properties. Detailed experimental protocols for key assays, quantitative data from various studies summarized in structured tables, and visualizations of implicated signaling pathways are presented to facilitate further research and drug development endeavors.

Introduction

This compound is a naturally occurring secoiridoid glycoside that has been isolated from several plant species, including those of the Lonicera (honeysuckle) genus. Structurally, it is characterized by a cleaved iridoid backbone linked to a glucose molecule. Emerging research has illuminated a broad spectrum of biological activities, positioning this compound as a promising candidate for the development of novel therapeutic agents. This document serves as a technical resource for researchers, providing in-depth information on its biological activities, underlying mechanisms of action, and the experimental methodologies used for its evaluation.

Anticancer Activity

This compound has demonstrated significant anticancer properties, particularly against breast cancer cells. The primary mechanisms underlying this activity are the induction of apoptosis and the arrest of the cell cycle.

Quantitative Data

| Activity | Cell Line | Parameter | Value | Reference |

| Cytotoxicity | MDA-MB-231 (Human Breast Cancer) | IC50 | 6.5 µM | |

| Cytotoxicity | fR2 (Normal Fibroblast) | IC50 | 38 µM | |

| Apoptosis Induction | MDA-MB-231 | % Apoptotic Cells (24 µM) | 40.2% | |

| Cell Cycle Arrest | MDA-MB-231 | % Cells in G0/G1 (24 µM) | 77.50% |

Signaling Pathways

This compound exerts its anticancer effects by modulating key proteins involved in apoptosis and cell cycle regulation. It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of the intrinsic apoptotic pathway. Furthermore, this compound induces G0/G1 cell cycle arrest by suppressing the expression of cyclin D2.

Experimental Protocols

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 6, 12, 24, 48 µM) and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This assay quantifies the percentage of apoptotic cells following treatment with this compound.

-

Cell Treatment: Treat MDA-MB-231 cells with this compound at the desired concentrations for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

This protocol determines the effect of this compound on cell cycle distribution.

-

Cell Treatment and Harvesting: Treat MDA-MB-231 cells with this compound for 48 hours, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anti-inflammatory and Anti-allergic Activities

This compound exhibits potent anti-inflammatory and anti-allergic properties.

Quantitative Data

| Activity | Model | Parameter | Concentration/Dose | Effect | Reference |

| Anti-allergic | Hen egg white lysozyme-sensitized mice | Blood Flow Decrease | 10 mg/ml | Prevention of decrease in tail vein blood flow | |

| Anti-inflammatory | Carrageenan-induced edema in mice | Edema Reduction | Not specified | Reduced edema | |

| Anti-inflammatory | Carrageenan-induced hyperalgesia in mice | Hyperalgesia Reduction | Not specified | Reduced hyperalgesia |

Mechanism of Action

The anti-allergic activity of this compound is attributed to its ability to prevent the decrease in blood flow, a marker of allergic inflammation. In vivo studies have shown its effectiveness in a hen egg white lysozyme-sensitized mouse model. The anti-inflammatory effects are demonstrated by its ability to reduce edema and hyperalgesia in carrageenan-induced inflammation models in mice. The underlying molecular mechanism is likely related to the modulation of inflammatory mediators.

Antioxidant Activity

This compound possesses significant antioxidant properties.

Quantitative Data

| Activity | Assay | Parameter | Value | Reference |

| Antioxidant | DPPH radical scavenging | IC50 | ≤ 26.38 ± 4.56 μg/mL | |

| Antioxidant | ABTS radical scavenging | IC50 | ≤ 26.38 ± 4.56 μg/mL | |

| Antioxidant | β-carotene oxidation | IC50 | ≤ 26.38 ± 4.56 μg/mL |

Experimental Protocols

-

Reaction Mixture: Prepare a reaction mixture containing this compound at various concentrations and a methanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

ABTS Radical Cation Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Reaction: Add this compound at various concentrations to the ABTS•+ solution.

-

Absorbance Measurement: Measure the decrease in absorbance at 734 nm after a specific incubation time.

-

Calculation: Determine the percentage of inhibition and the IC50 value.

Antibacterial Activity

This compound has shown activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data

| Activity | Bacteria | Assay | Concentration | Reference |

| Antibacterial | E. coli | Disc Assay | 2 mg/disc | |

| Antibacterial | S. aureus | Disc Assay | 2 mg/disc |

Experimental Protocol: Disc Diffusion Assay

-

Inoculum Preparation: Prepare a standardized bacterial inoculum.

-

Plate Inoculation: Evenly spread the bacterial suspension onto an agar plate.

-

Disc Application: Place sterile paper discs impregnated with this compound (2 mg/disc) onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around the discs.

Other Biological Activities

This compound has also been reported to have hepatoprotective and antiviral activities. It showed activity against the melanoma (UACC-62) cell line and in vitro activity against trypomastigote forms of Trypanosoma cruzi with an IC50 value of 74.2 µg/mL.

Conclusion

This compound is a promising natural compound with a wide array of biological activities, making it a strong candidate for further investigation in the fields of oncology, immunology, and infectious diseases. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to explore the full therapeutic potential of this versatile molecule. Further studies are warranted to elucidate the detailed molecular mechanisms and to evaluate its efficacy and safety in more complex preclinical and clinical settings.

The Role of Secoxyloganin as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secoxyloganin, a secoiridoid monoterpene glycoside, is a pivotal intermediate in the biosynthesis of numerous biologically active compounds in the plant kingdom.[1] It serves as a crucial precursor to a wide array of monoterpenoid indole alkaloids (MIAs), including the pharmaceutically significant anti-cancer agent camptothecin. Beyond its role as a biosynthetic intermediate, this compound itself exhibits a range of biological activities, including antibacterial, cytotoxic, anti-inflammatory, and antioxidant effects. This technical guide provides an in-depth overview of this compound's biosynthesis, its physiological roles in plants, and its pharmacological potential. Detailed experimental protocols for its extraction, quantification, and biological activity assessment are provided, alongside quantitative data and visual representations of its metabolic context and experimental workflows.

Introduction

This compound is a naturally occurring secoiridoid glycoside found in a variety of plant species, including those from the Lonicera, Catharanthus, and Camptotheca genera.[1] As a derivative of loganin, its formation represents a key branching point in the intricate network of plant secondary metabolism. The scientific and pharmaceutical interest in this compound stems from two primary aspects: its essential role as a building block for complex alkaloids and its intrinsic bioactivities. This guide aims to provide a comprehensive technical resource for professionals engaged in natural product research, drug discovery, and plant biochemistry.

Biosynthesis and Physiological Role

This compound is synthesized from geranyl pyrophosphate (GPP) via the mevalonate pathway, which is responsible for the production of terpenoids. The biosynthesis of this compound from loganin is a critical step, catalyzed by the enzyme secologanin synthase (SLS), a cytochrome P450-dependent monooxygenase. Interestingly, isoforms of SLS have been shown to further oxidize secologanin to produce this compound.

The primary physiological role of this compound is to serve as a precursor to a diverse range of MIAs. It undergoes condensation with tryptamine to form strictosidine, the universal precursor for all MIAs. This positions this compound at a crucial metabolic juncture, influencing the production of thousands of downstream compounds, many of which are involved in plant defense mechanisms against herbivores and pathogens.

Quantitative Data on Biological Activities

This compound has been demonstrated to possess a variety of biological activities. The following tables summarize the available quantitative data.

Table 1: Cytotoxic and Anti-proliferative Activity of this compound

| Cell Line | Assay | Result (IC₅₀) | Reference |

| Human Dermal Fibroblasts | Cytotoxicity Assay | 78.1 µM | [1] |

| UACC-62 | Cytotoxicity Assay | Data not specified | [2] |

| MDA-MB-231 (Human Breast Cancer) | MTT Cell Viability Assay | 6.5 µM |

Table 2: Antimicrobial and Antiviral Activity of this compound

| Organism | Assay | Concentration | Result | Reference |

| Escherichia coli | Disc Diffusion Assay | 2 mg/disc | Active | [1] |

| Staphylococcus aureus | Disc Diffusion Assay | 2 mg/disc | Active | [1] |

| Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | Cell Protection Assay | 6.25 µg/mL | Minimum protection concentration | [2][3] |

Table 3: Anti-inflammatory and Anti-allergic Activity of this compound

| Model | Assay | Concentration | Effect | Reference |

| Hen Egg White Lysozyme-Sensitized Mice | Tail Vein Blood Flow | 10 mg/mL | Prevents decrease in blood flow | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound research.

Extraction and Quantification of this compound from Lonicera japonica

Protocol for Extraction:

-

Sample Preparation: Dry the plant material (e.g., Lonicera japonica flowers) and grind it into a fine powder.

-

Extraction:

-

Weigh 100 g of the powdered plant material.

-

Perform ultrasonic extraction with 80% methanol three times, for 90 minutes each time.

-

-

Concentration:

-

Combine the extracts from the three extraction cycles.

-

Concentrate the combined extract under reduced pressure to obtain a powdered substance.

-

Protocol for HPLC-DAD Quantification:

-

Sample Preparation for HPLC:

-

Dissolve the powdered extract in HPLC-grade acetonitrile to a concentration of 20 mg/mL.

-

Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.

-

-

Chromatographic Conditions:

-

Column: Luna C18 (5µm, 4.6mm × 150mm).

-

Column Temperature: 25°C.

-

Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B).

-

Flow Rate: 1 mL/min.

-

Detection: Diode Array Detector (DAD).

-

-

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Quantify this compound in the plant extract by comparing its peak area to the calibration curve.

-

Antibacterial Activity Assessment (Disc Diffusion Assay)

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth.

-

Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of an agar plate.

-

Disc Preparation:

-

Sterilize paper discs (approximately 6 mm in diameter).

-

Impregnate the discs with a known concentration of this compound (e.g., 2 mg/disc).

-

-

Incubation:

-

Aseptically place the impregnated disc onto the surface of the inoculated agar plate.

-

Incubate the plate under appropriate conditions for bacterial growth.

-

-

Measurement: Measure the diameter of the clear zone of inhibition around the disc, which indicates the antibacterial activity.

Cytotoxicity Assessment (MTT Assay)

Protocol:

-

Cell Seeding: Seed the target cells (e.g., human dermal fibroblasts, cancer cell lines) into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

This compound and Plant Signaling

Current research primarily highlights the role of this compound as a crucial biosynthetic intermediate and a defense compound. There is limited direct evidence to suggest that this compound itself functions as a primary signaling molecule in the complex network of plant hormone signaling pathways in the same manner as auxins, cytokinins, or gibberellins. However, its biosynthesis and accumulation are likely regulated by and integrated with these signaling pathways, particularly those related to plant defense and stress responses, such as the jasmonate signaling pathway. The production of MIAs, for which this compound is a precursor, is a well-known defense response in many plants, which is often triggered by herbivory or pathogen attack, processes that are heavily mediated by plant hormone signaling.

Conclusion and Future Perspectives

This compound stands as a metabolite of significant interest due to its central position in the biosynthesis of a vast array of valuable plant-derived compounds and its own inherent biological activities. The methodologies outlined in this guide provide a framework for the continued exploration of this molecule. Future research should focus on further elucidating the regulatory mechanisms governing its biosynthesis, exploring the full spectrum of its pharmacological activities, and investigating its potential synergistic effects with other natural compounds. For drug development professionals, the potent cytotoxicity of this compound against certain cancer cell lines warrants further investigation into its mechanism of action and potential as a therapeutic lead. A deeper understanding of this compound will undoubtedly open new avenues in phytochemistry, biotechnology, and pharmaceutical sciences.

References

The Discovery and Enduring Legacy of Secoiridoid Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secoiridoid glycosides, a large and structurally diverse class of monoterpenoids, have garnered significant attention in the scientific community for their wide array of biological activities, ranging from anti-inflammatory and antioxidant to neuroprotective and anti-cancer effects. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of these fascinating natural products. It details the key historical milestones, from their initial isolation in the 19th century to the elucidation of their complex biosynthetic pathways. Furthermore, this guide offers in-depth experimental protocols for the extraction, isolation, purification, and structural elucidation of secoiridoid glycosides, catering to the needs of researchers in natural product chemistry and drug development. A significant focus is placed on the molecular mechanisms of action, with a detailed exploration of the signaling pathways modulated by these compounds, including the NF-κB, MAPK, and Nrf2 pathways. All quantitative data on the distribution and concentration of major secoiridoid glycosides in various plant sources are summarized in structured tables for easy reference. Finally, logical and experimental workflows are visualized using Graphviz diagrams to provide clear and concise representations of complex processes.

A Journey Through Time: The History of Secoiridoid Glycosides

The story of secoiridoid glycosides is a testament to the evolution of natural product chemistry. The term "secoiridoid" is derived from the fact that these compounds are biosynthetically derived from iridoids through the cleavage of the cyclopentane ring. Their history is intertwined with the traditional use of medicinal plants long before their chemical nature was understood.

Early Observations and Traditional Medicine:

For centuries, various cultures have utilized plants rich in secoiridoid glycosides for their therapeutic properties. The bitter taste of many of these plants, a characteristic feature of secoiridoids, was often associated with their medicinal value. In ancient Egypt, Greece, and Rome, olive leaves, a rich source of oleuropein, were used to treat a variety of ailments.[1] Similarly, in Traditional Chinese Medicine, plants from the Gentiana genus, containing gentiopicroside, have been used for their anti-inflammatory and digestive properties.[2]

The Dawn of Isolation and Structural Elucidation:

The formal discovery of this class of compounds began in the 19th century with the isolation of gentiopicroside in 1862 from Gentiana lutea.[3] This marked a pivotal moment, shifting the focus from crude plant extracts to the identification of individual bioactive molecules.

Another cornerstone of secoiridoid history is the discovery of oleuropein . While its presence in olives was known for some time due to their bitter taste, it was first isolated in the early 20th century. However, its complex chemical structure was not fully elucidated until 1959.[4] This breakthrough was a significant achievement, paving the way for a deeper understanding of the structure-activity relationships of secoiridoid glycosides.

Elucidating the Biosynthetic Pathway:

The 20th and 21st centuries have witnessed remarkable progress in understanding how plants synthesize these intricate molecules. The biosynthetic pathway of secoiridoids is a complex process that starts from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, leading to the formation of the iridoid scaffold. A key step in this process is the oxidative cleavage of the cyclopentane ring of an iridoid precursor, such as loganin, to form the characteristic secoiridoid skeleton.[5] The elucidation of this pathway has been a collaborative effort of many scientists over several decades, involving intricate isotopic labeling studies and, more recently, advanced genomic and transcriptomic analyses.[6][7]

A Timeline of Key Discoveries:

| Year | Discovery | Significance |

| 1862 | Isolation of gentiopicroside from Gentiana lutea.[3] | One of the first secoiridoid glycosides to be isolated, marking the beginning of their chemical investigation. |

| Early 1900s | Initial isolation of oleuropein from olive leaves.[1] | Identification of a key bioactive compound in a plant with a long history of medicinal use. |

| 1959 | Complete structural elucidation of oleuropein.[4] | A major step forward in understanding the chemical nature of secoiridoid glycosides. |

| Late 20th Century | Elucidation of the biosynthetic pathway from iridoids. | Provided a framework for understanding the origin and diversity of secoiridoid structures. |

| 21st Century | Identification of key enzymes and genes in the biosynthetic pathway.[6] | Opened up possibilities for metabolic engineering and biotechnological production of these valuable compounds. |

From Plant to Pure Compound: Experimental Protocols

The successful isolation and characterization of secoiridoid glycosides are fundamental to their study. This section provides detailed methodologies for key experimental procedures.

Extraction of Secoiridoid Glycosides from Plant Material

The choice of extraction method and solvent is crucial for obtaining a high yield of secoiridoid glycosides while minimizing the extraction of interfering compounds.

Protocol: General Extraction Procedure

-

Plant Material Preparation:

-

Collect the desired plant material (e.g., leaves, roots, fruits).

-

Air-dry the material in a well-ventilated area, shielded from direct sunlight, or use a lyophilizer.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Macerate or reflux the powdered plant material with a suitable solvent. Methanol or ethanol (70-80%) are commonly used due to their ability to extract a wide range of polar glycosides.

-

For a 100 g sample of powdered plant material, use approximately 1 L of solvent.

-

Repeat the extraction process 2-3 times with fresh solvent to ensure complete extraction.

-

Combine the filtrates.

-

-

Concentration:

-

Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

-

Purification of Secoiridoid Glycosides

Purification of the crude extract is typically achieved through a combination of chromatographic techniques.

Protocol: Column Chromatography

-

Stationary Phase: Silica gel is a commonly used stationary phase for the initial fractionation of the crude extract.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., chloroform or ethyl acetate) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Pooling and Concentration: Combine the fractions containing the target secoiridoid glycosides (as identified by TLC) and concentrate them.

Protocol: High-Performance Liquid Chromatography (HPLC)

For final purification to obtain high-purity compounds, preparative or semi-preparative HPLC is the method of choice.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) and acetonitrile or methanol is typically used.

-

Detection: UV detection at a wavelength where the secoiridoid glycosides exhibit strong absorbance (e.g., 230-280 nm) is standard.

-

Fraction Collection: Collect the peaks corresponding to the individual secoiridoid glycosides.

Structural Elucidation

The definitive identification of secoiridoid glycosides relies on a combination of spectroscopic techniques.

Protocol: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., methanol-d4, DMSO-d6).

-

1D NMR:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the stereochemistry.[1][8][9][10]

-

Protocol: Mass Spectrometry (MS)

-

Ionization Technique: Electrospray ionization (ESI) is commonly used for these polar and thermally labile compounds.

-

Mass Analyzer: High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are used to determine the accurate mass and elemental composition of the molecule.

-

Tandem MS (MS/MS): Fragmentation analysis provides valuable structural information by breaking down the molecule and analyzing the resulting fragment ions. This can help to identify the aglycone and sugar moieties.[11][12][13]

Unraveling the Mechanism: Signaling Pathways Modulated by Secoiridoid Glycosides

The diverse pharmacological effects of secoiridoid glycosides stem from their ability to modulate various intracellular signaling pathways. This section explores some of the key pathways targeted by these compounds.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. Several secoiridoid glycosides have been shown to inhibit the NF-κB pathway.

-

Oleuropein: This prominent secoiridoid from olive leaves has been demonstrated to inhibit the activation of NF-κB in various cell types.[14][15][16] It can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate the transcription of pro-inflammatory genes.[14]

Caption: Oleuropein inhibits the NF-κB signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, inflammation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another.

-